molecular formula C6H8N2O2S B098206 Ethyl 5-aminothiazole-4-carboxylate CAS No. 18903-18-9

Ethyl 5-aminothiazole-4-carboxylate

Cat. No. B098206
CAS RN: 18903-18-9
M. Wt: 172.21 g/mol
InChI Key: AZDIMLOSMFZQLP-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiazole-4-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its significance in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of ethyl 5-aminothiazole-4-carboxylates has been explored through different methods. One approach involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords the target compound in high yields . Another method reported is the Strecker synthesis, where thioamides undergo addition to ethyl glyoxylate to form hemiaminals, which are then converted to imines and subsequently undergo a Strecker addition–cyclization reaction to yield the desired heterocycles .

Molecular Structure Analysis

The molecular structure of ethyl 5-aminothiazole-4-carboxylate derivatives has been determined using X-ray diffraction methods. For instance, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was found to belong to the monoclinic space group with specific cell parameters, indicating a well-defined crystalline structure .

Chemical Reactions Analysis

Ethyl 5-aminothiazole-4-carboxylate and its analogs participate in various chemical reactions. For example, the compound has been used as a precursor for the synthesis of a range of substituted analogs with potential antitumor activity . Additionally, related heterocyclic compounds have been synthesized through reactions with hydrazine hydrate, carbon disulfide, and chloroacetate derivatives, demonstrating the versatility of thiazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-aminothiazole-4-carboxylate derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular weight, which are crucial for understanding the compound's behavior in different environments . The antitumor activity of these compounds has been evaluated in vitro, with some derivatives showing remarkable activity against specific leukemia cell lines, indicating their potential as therapeutic agents . Furthermore, preliminary bioassays have suggested that certain derivatives exhibit fungicidal and plant growth regulation activities .

Scientific Research Applications

Antimicrobial Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has demonstrated antimicrobial activities against various bacteria and fungi. This has been achieved through the synthesis of various derivatives, confirmed by techniques like IR, NMR, and mass spectral methods. The structure-activity relationship of these compounds has been explored using 3D-QSAR analysis, providing valuable insights into their antimicrobial potential (Desai, Bhatt, & Joshi, 2019).

Synthetic Approaches

A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves the reaction of thioamides with ethyl glyoxylate, followed by a series of chemical reactions leading to the desired heterocycles (Cheng et al., 2016). Additionally, a novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with specific intermediates, leading to high yields of the target compounds (Zhao et al., 2001).

Antitumor Activity

Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and tested for their antitumor activity. Notably, one specific compound showed remarkable activity against a leukemia cell line and a broad spectrum of activity against various tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Facile Synthesis Techniques

Efforts have been made to develop facile methods for the synthesis of thiazole derivatives. For instance, the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy exemplifies an efficient method for producing these compounds (Boy & Guernon, 2005).

Miscellaneous Applications

  • Preparation techniques for 5-Aminothiazole-4-carboxylic Acid Derivatives have been explored, showing effective methods for producing these compounds (Tamura et al., 1971).
  • Novel thiazolylcarboxamide derivatives were synthesized, demonstrating significant antibacterial and antifungal activities (Wazalwar et al., 2019).

Safety And Hazards

Ethyl 5-aminothiazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 5-aminothiazole-4-carboxylate has shown potential in the field of cancer therapy . Future research could focus on further understanding its mechanism of action and exploring its potential in treating other diseases .

properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDIMLOSMFZQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504588
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminothiazole-4-carboxylate

CAS RN

18903-18-9
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

Ethyl N-formyl-3-nitriloalaninate (11.22 g, 71.86 mmol) is dissolved in anhydrous benzene (220 mL). Following the addition of Lawesson's reagent (14.53 g, 35.93 mmol), the suspension is refluxed for 24 h. Most of the solvent is removed in vacuo, and the viscous red residue is absorbed on silica gel and loaded to a silica gel column (elution solvent: EtOAc:hexanes=50:50). The title compound is obtained as yellow solids. 1H NMR (400 MHz, CDCl3) 7.87 (1H, s), 7.26 (1 H, s), 6.01 (2H, broad s), 4.38 (2H, q), 1.41 (3H, t).
Name
Ethyl N-formyl-3-nitriloalaninate
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
14.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyano-2-formamidoacetate (480 mg, 3.07 mmol) and Lawesson's reagent (746 mg, 1.84 mmol) in toluene (5 mL) was heated up to 80° C. for overnight. The reaction was then diluted with sodium carbonate aqueous solution (20 mL) and methylene chloride (50 mL). Organic phase was washed with brine (20 mL), dried over sodium sulfate and concentrated. Purified with silica gel chromatography to give a solid material of ethyl 5-aminothiazole-4-carboxylate (120 mg). 1H NMR (400 MHz, CDCl3) δ 7.86 (s, 1H), 5.98 (s, br, 2H), 4.38 (q, 2H), 1.41 (t, 3H). MS m/z 173.2 (M+H)+.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Cheng, A McClory, W Walker, J Xu, H Zhang… - Tetrahedron …, 2016 - Elsevier
… Selected transformations of ethyl 5-aminothiazole-4-carboxylate 18. (a) Isoamyl nitrite, CuBr 2 , CH 3 CN, 65 C; (b) isoamyl nitrite, CH 3 CN, 65 C; (c) PhCOCl, i-Pr 2 NEt, THF, 60 C; (d) p…
Number of citations: 6 www.sciencedirect.com
L Chen, ZM Li, J Zhou, HR Song, BL Xu - Chinese Chemical Letters, 2012 - Elsevier
… -dione derivatives using ethyl 5-aminothiazole-4-carboxylate as starting materials in details. … Starting from ethyl 5-aminothiazole-4-carboxylate 1, which was prepared from ethyl 2-cyano-…
Number of citations: 4 www.sciencedirect.com
YM Cui, QQ Huang, J Xu, LL Chen, JY Li, QZ Ye… - Bioorganic & medicinal …, 2005 - Elsevier
… Ethyl 5-aminothiazole-4-carboxylate 8 was prepared according to the literature. Treatment of 8 with Boc 2 O, followed by base hydrolysis, afforded 10. Condensation of compound 10 …
Number of citations: 20 www.sciencedirect.com
A Singh, H Singh, CK Dewan… - Journal of the Chemical …, 1970 - pubs.rsc.org
Ethyl 4-allylthioureido-3-aryl-2-imino-4-thiazoline-5-carboxylates (V), obtained by condensation of ethyl 4-amino-3-aryl-2-imino-4-thiazoline-5-carboxylates (I) with allyl isothiocyanate, …
Number of citations: 3 pubs.rsc.org
CL Schmidt, LB Townsend - The Journal of Organic Chemistry, 1975 - ACS Publications
… Ethyl 5aminothiazole-4-carboxylate (10, 2.0 g) and methyl isocyanate (1.5 ml) were added topyridine (4 ml) and the suspension was heated at reflux temperature for 1 hr and then …
Number of citations: 19 pubs.acs.org
Y Zeng, L Nie, L Liu, C Niu, Y Li… - Journal of …, 2022 - Wiley Online Library
A novel of 40 pyrrolo[1,2‐a]thiazolo[5,4‐d]pyrimidinone derivatives were designed and synthesized as cholinesterase inhibitor agents. The in vitro enzyme assays proved that most of …
Number of citations: 8 onlinelibrary.wiley.com
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the synthesis, physical and chemical properties of isoxazole and its homologs and derivatives, such as aminoisoxazoles, hydroxyisoxazoles (…
Number of citations: 2 www.sciencedirect.com
NHNNHCH Catts - Indian Journal of Chemistry …, 1983 - Council of Scientific & Industrial …
Number of citations: 0

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